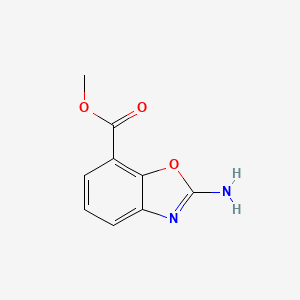

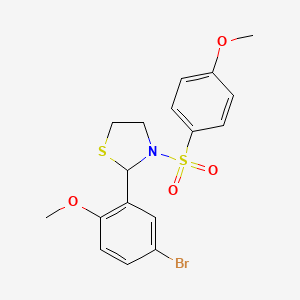

Methyl 2-amino-1,3-benzoxazole-7-carboxylate

概要

説明

“Methyl 2-amino-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 910123-45-4 . It has a molecular weight of 192.17 and is typically stored at room temperature . The compound is in powder form .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-1,3-benzoxazole-7-carboxylate” is represented by the Inchi Code: 1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

“Methyl 2-amino-1,3-benzoxazole-7-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 192.17 .科学的研究の応用

- Biological Activities : These derivatives exhibit a broad substrate scope and functionalization, leading to various biological effects such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory properties .

- 2-Methylbenzoxazole condenses with aromatic aldehydes during the synthesis of HIV-reverse transcriptase inhibitors. These inhibitors play a crucial role in managing HIV infections .

- Cancer Pathways : Benzoxazole derivatives target enzymes and proteins involved in cancer formation and proliferation. Examples include DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases .

Drug Discovery and Medicinal Chemistry

HIV-Reverse Transcriptase Inhibitors

Enzyme and Protein Targeting

Materials Science and Organic Electronics

Green Chemistry and Eco-Friendly Synthesis

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

While the specific future directions for “Methyl 2-amino-1,3-benzoxazole-7-carboxylate” are not explicitly mentioned in the search results, the field of benzoxazole derivatives is a vibrant area of research, connecting synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . The motif exhibits a high possibility of broad substrate scope and functionalization , indicating potential for future exploration and development.

作用機序

Target of Action

Methyl 2-amino-1,3-benzoxazole-7-carboxylate is a compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery . .

Mode of Action

It is known that benzoxazole derivatives have been used in the synthesis of various compounds with biological activities .

Biochemical Pathways

Benzoxazole, the core structure of Methyl 2-amino-1,3-benzoxazole-7-carboxylate, is known to be involved in various biochemical pathways. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Result of Action

It is known that benzoxazole derivatives have shown various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

特性

IUPAC Name |

methyl 2-amino-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLOODLJYWYUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-1,3-benzoxazole-7-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

amine](/img/structure/B2544403.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)